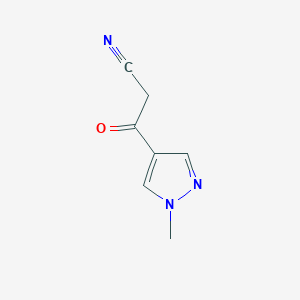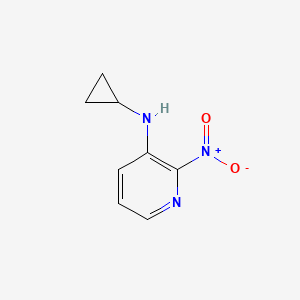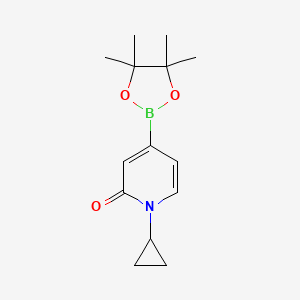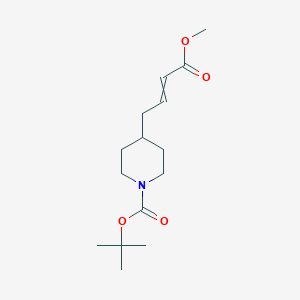
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with ethoxy and methoxy groups, as well as a methylthio group attached to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be treated with a methylthiolating agent to introduce the methylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one: Lacks the methylthio group.
1-(3-Methoxy-4-ethoxyphenyl)-2-(methylthio)ethan-1-one: Different substitution pattern on the phenyl ring.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)propan-1-one: Different alkyl chain length.
Uniqueness
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
2093007-28-2 |
|---|---|
Molekularformel |
C12H16O3S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C12H16O3S/c1-4-15-12-7-9(10(13)8-16-3)5-6-11(12)14-2/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
OQVHBGZSXQXNTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=O)CSC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)








![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
